![molecular formula C12H16O2 B043042 [1-[(Benzyloxy)methyl]cyclopropyl]methanol CAS No. 177200-76-9](/img/structure/B43042.png)
[1-[(Benzyloxy)methyl]cyclopropyl]methanol
Description
[1-[(Benzyloxy)methyl]cyclopropyl]methanol (CAS: 177200-76-9) is a cyclopropane derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. It features a benzyloxy group attached to a cyclopropane ring, which is further substituted with a hydroxymethyl group. This compound is a key intermediate in the synthesis of Montelukast, a leukotriene D4-receptor antagonist used to treat asthma and allergies . Its stereoisomer, ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol (CAS: 142096-80-8), is also utilized in research for chiral-specific applications . The compound is typically stored at low temperatures (-80°C) to ensure stability and is available in high purity grades (≥95%) for pharmaceutical research .
Propriétés
IUPAC Name |
[1-(phenylmethoxymethyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZAPJNEFMKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177200-76-9 | |
Record name | {1-[(benzyloxy)methyl]cyclopropyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
Mode of Action
It is mentioned that it is used in proteomics research, suggesting it may interact with proteins or other biological molecules.
Biochemical Pathways
[1-[(Benzyloxy)methyl]cyclopropyl]methanol is an intermediate of Montelukast, which is a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma. This suggests that it may be involved in the leukotriene pathway, which plays a key role in the inflammatory response.
Result of Action
As an intermediate of montelukast, it may contribute to the antagonistic effect on leukotriene D4 receptors, thereby alleviating symptoms of allergies and asthma.
Activité Biologique
[1-[(Benzyloxy)methyl]cyclopropyl]methanol, with the CAS number 177200-76-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of 192.25 g/mol. The compound features a cyclopropyl group, which is known for its unique steric and electronic properties that can influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as inflammation and cell signaling.
- Antagonism of Receptors : The compound may act as an antagonist at specific receptors, influencing physiological responses related to leukotriene pathways, which are implicated in inflammatory diseases.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like asthma or arthritis.
- Cytotoxicity Against Cancer Cells : Some research indicates potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound. Here are some notable findings:
Table 1: Summary of Biological Activities
- Anti-inflammatory Effects : In vitro studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in vivo.
- Cytotoxic Studies : Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of BCL-2 family proteins.
- Receptor Interaction : Compounds have been evaluated for their ability to bind to leukotriene receptors, showing promising results in modulating allergic responses.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional uniqueness of [1-[(benzyloxy)methyl]cyclopropyl]methanol can be contextualized by comparing it with analogous cyclopropane derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Cyclopropane Derivatives
Key Findings :
Structural Variations :
- The benzyloxy group in the target compound enhances lipophilicity compared to the furan derivative (1498002-40-6), which may reduce bioavailability in aqueous systems .
- The stereoisomer (142096-80-8) shares identical molecular weight but exhibits distinct stereochemical reactivity, critical for enantioselective drug synthesis .
Synthetic Utility :
- The bis-benzyloxy analog (C₁₉H₂₂O₃) serves as a protected intermediate, enabling selective deprotection during Montelukast synthesis .
- Phenylthio -substituted cyclopropanes (e.g., C₁₂H₁₄OS) demonstrate enhanced electrophilicity, facilitating nucleophilic reactions with thiols .
Thermal and Chemical Stability: The target compound’s benzyloxy group provides superior stability under acidic conditions compared to the benzylamino derivative (2940954-31-2), which may undergo oxidative degradation .
Applications: While the target compound is pivotal in pharmaceutical synthesis, the furan derivative (1498002-40-6) is explored in fragrance research due to structural similarities to monoterpenes like grandisol .
Research Implications
The comparison highlights how minor structural modifications (e.g., substituting benzyloxy with furan or phenylthio groups) drastically alter reactivity and application scope. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1-[(benzyloxy)methyl]cyclopropyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, cyclopropane derivatives can react with benzyl-protected alcohols under acidic or basic catalysis. A reported method involves reacting cyclopropyl epoxides with methanol in the presence of Lewis acids (e.g., BF₃·OEt₂) to form stereoisomeric methoxycyclobutanes, which are further functionalized . Key parameters include temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or THF), and protecting group stability (e.g., benzyl ethers). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and benzyloxy group (δ ~4.5–5.0 ppm for CH₂-O).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) can assess purity (>95% by area normalization).
- FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane ring in this compound?
- Methodological Answer : Steric effects arise from the rigid cyclopropane ring and adjacent benzyloxy group. Strategies include:
- Protecting Group Manipulation : Temporarily replacing the benzyloxy group with a less bulky protecting group (e.g., TMS ether) to enable ring-opening reactions .
- Catalytic Methods : Using transition-metal catalysts (e.g., Pd or Ru) to facilitate cross-coupling reactions at the cyclopropane carbon .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways with lower activation energies, guiding experimental design .
Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The stereochemistry of the cyclopropane and hydroxymethyl groups affects binding to biological targets. For example:
- Enantioselective Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can produce enantiopure forms for activity studies .
- Biological Assays : Comparative studies of (1R,2R)- and (1S,2S)-isomers in enzyme inhibition assays (e.g., COX-2 or leukotriene receptors) reveal stereospecific interactions .
Data Contradiction and Reproducibility
Q. Discrepancies in reported solubility How to resolve inconsistencies in polar vs. nonpolar solvent systems?
- Methodological Answer :
Solvent | Reported Solubility (mg/mL) | Source |
---|---|---|
DMSO | >50 | |
Water | <0.1 |
- Resolution : Solubility varies due to benzyloxy group hydrophobicity. Use co-solvents (e.g., 10% DMSO in water) for in vitro assays. Validate via UV-Vis spectroscopy (λ ~270 nm for aromatic absorbance) .
Q. Why do some synthetic protocols report low yields (<50%) despite optimized conditions?
- Methodological Answer : Competing side reactions (e.g., epoxide polymerization or cyclopropane ring-opening) are common. Mitigation strategies:
- Low-Temperature Control : Slow addition of reagents at –20°C minimizes exothermic side reactions.
- Quenching Intermediates : Isolate reactive intermediates (e.g., epoxides) before further functionalization .
Biological and Mechanistic Research
Q. What in vitro models are suitable for studying the compound’s potential as a leukotriene antagonist precursor?
- Methodological Answer :
- Receptor Binding Assays : Radiolabeled (³H or ¹⁴C) analogs compete with leukotriene D4 in human bronchial smooth muscle cells .
- Molecular Docking : AutoDock Vina predicts binding affinities to the CysLT1 receptor (PDB ID: 6RZ4) .
Q. How to analyze the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- Incubation Protocol : 1 µM compound + 0.5 mg/mL human liver microsomes (HLM) in NADPH-regenerating system (37°C, pH 7.4).
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate t₁/₂ using non-compartmental analysis (WinNonlin) .
Advanced Analytical Techniques
Q. What NMR strategies differentiate diastereomers in cyclopropane derivatives?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.